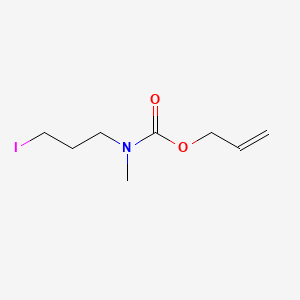
1-(Alloc-(methyl)amino)-3-iodopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Alloc-(methyl)amino)-3-iodopropane is an organic compound that features an allyloxycarbonyl (Alloc) protecting group attached to a methylamino group, which is further connected to a 3-iodopropane chain. This compound is of interest in organic synthesis, particularly in the field of peptide chemistry, where protecting groups are essential for selective reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Alloc-(methyl)amino)-3-iodopropane typically involves the protection of the amino group with an allyloxycarbonyl (Alloc) group. This can be achieved by reacting the amine with allyl chloroformate in the presence of a base such as triethylamine. The iodination of the propyl chain can be carried out using iodine and a suitable oxidizing agent like sodium iodide in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Alloc-(methyl)amino)-3-iodopropane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by nucleophiles such as amines or thiols.
Deprotection Reactions: The Alloc protecting group can be removed using palladium-catalyzed hydrogenation or treatment with tetrakis(triphenylphosphine)palladium(0) and a nucleophile like morpholine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Deprotection: Palladium catalysts in the presence of hydrogen or nucleophiles.
Major Products
Substitution: Products depend on the nucleophile used, such as azido derivatives or thiol-substituted compounds.
Deprotection: The primary amine derivative after removal of the Alloc group.
Scientific Research Applications
1-(Alloc-(methyl)amino)-3-iodopropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Potential use in drug development for creating novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Alloc-(methyl)amino)-3-iodopropane involves its reactivity due to the presence of the iodine atom and the Alloc protecting group. The iodine atom can participate in nucleophilic substitution reactions, while the Alloc group can be selectively removed to reveal the free amine. This allows for controlled modifications of the molecule in various synthetic applications .
Comparison with Similar Compounds
Similar Compounds
N-Alloc-protected amines: Such as N-Alloc-aniline, which also features the Alloc protecting group.
N-Boc-protected amines: Like N-Boc-aniline, which uses a tert-butoxycarbonyl (Boc) group instead of Alloc.
N-Cbz-protected amines: Such as N-Cbz-aniline, which uses a benzyloxycarbonyl (Cbz) group.
Uniqueness
1-(Alloc-(methyl)amino)-3-iodopropane is unique due to the combination of the Alloc protecting group and the iodine atom, which provides distinct reactivity and selectivity in synthetic applications. The Alloc group offers orthogonal protection, allowing for selective deprotection under mild conditions, while the iodine atom facilitates various substitution reactions.
Properties
Molecular Formula |
C8H14INO2 |
|---|---|
Molecular Weight |
283.11 g/mol |
IUPAC Name |
prop-2-enyl N-(3-iodopropyl)-N-methylcarbamate |
InChI |
InChI=1S/C8H14INO2/c1-3-7-12-8(11)10(2)6-4-5-9/h3H,1,4-7H2,2H3 |
InChI Key |
KGHDKOWHZJBTGE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCI)C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


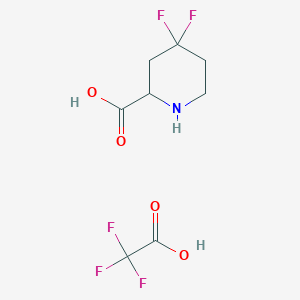

![N-[(E)-(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14022489.png)
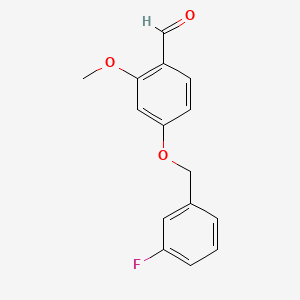
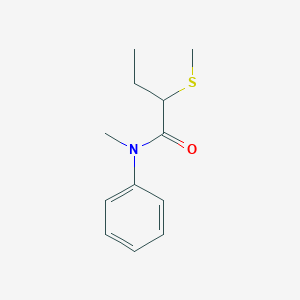

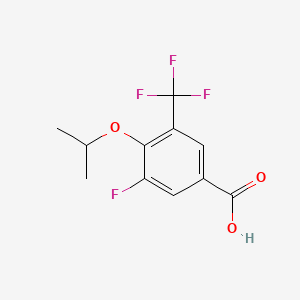
![2-[(4-Methylphenyl)amino]diazenylbenzonitrile](/img/structure/B14022524.png)
![8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B14022534.png)
![ethyl 3-oxo-4,5,7,8-tetrahydro-1H-[1,2]oxazolo[3,4-d]azepine-6-carboxylate](/img/structure/B14022539.png)
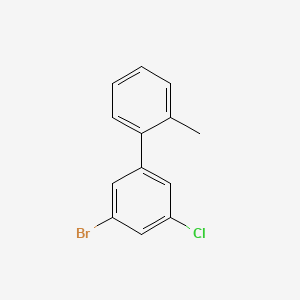

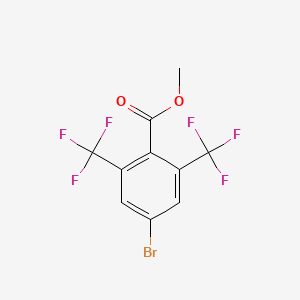
![(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethyl]-4-methylpentanamide](/img/structure/B14022551.png)
